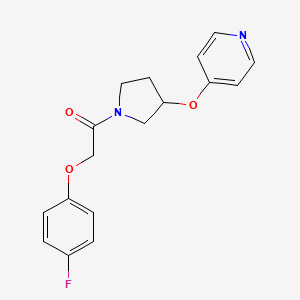

2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

描述

属性

IUPAC Name |

2-(4-fluorophenoxy)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3/c18-13-1-3-14(4-2-13)22-12-17(21)20-10-7-16(11-20)23-15-5-8-19-9-6-15/h1-6,8-9,16H,7,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMKHIPHEQIVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorobenzene derivative with a suitable nucleophile to form the fluorophenoxy intermediate.

Pyrrolidinylation: The fluorophenoxy intermediate is then reacted with a pyrrolidine derivative under appropriate conditions to introduce the pyrrolidinyl group.

Pyridinylation: Finally, the pyrrolidinyl intermediate is coupled with a pyridinyl derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

(a) Pyrrolidine-Based Analogues

(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3) Molecular Formula: C₁₇H₁₈N₂O Structural Differences:

- Replaces the ethanone-linked 4-fluorophenoxy group with a phenyl group.

- Substitutes the pyridin-4-yloxy group with a 3-methylpyridin-4-yl moiety.

- Implications :

(b) Piperidine-Based Analogues

(2-Fluoro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Molecular Formula: C₂₃H₂₀FN₅O₄S Structural Differences:

- Uses a piperidine ring (6-membered) instead of pyrrolidine (5-membered).

- Incorporates a pyrazolo-pyrimidine sulfonylphenyl group, adding bulk and sulfone functionality.

- Implications :

- The larger piperidine ring may alter conformational flexibility and binding kinetics in biological targets compared to the pyrrolidine-based target compound .

(c) Triazole-Based Analogues

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Molecular Formula: C₂₈H₂₀F₂N₃O₃S Structural Differences:

Comparative Data Table

Research Findings and Implications

Physicochemical Properties

- Lipophilicity: The 4-fluorophenoxy group in the target compound increases hydrophobicity relative to non-fluorinated analogues like the Parchem compound .

生物活性

2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a fluorophenoxy group, a pyridinyl group, and a pyrrolidinyl group, which contribute to its diverse interactions with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological pathways. It is hypothesized that this compound may modulate the activity of enzymes or receptors, which can lead to various downstream effects depending on the target tissue or cellular context.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways.

- Neuroprotective Effects : There is emerging evidence suggesting that it may possess neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 5.2 | |

| HCT116 (Colon) | 3.8 | |

| A549 (Lung) | 7.0 |

These findings indicate that the compound may be a candidate for further development as an anticancer agent.

Anti-inflammatory Studies

In another study, the compound was tested for its ability to inhibit COX enzymes, which are key players in the inflammatory response. The results showed a significant reduction in COX-2 activity at concentrations as low as 10 µM, suggesting a potential therapeutic application in inflammatory diseases.

Comparison with Similar Compounds

When compared with structurally similar compounds, such as 2-(4-Chlorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, 2-(4-Bromophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, and others, the fluorinated derivative demonstrates enhanced stability and biological activity due to the unique properties imparted by the fluorine atom.

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| 2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)... | High | Moderate |

| 2-(4-Chlorophenoxy)-1-(3-(pyridin-4-yloxy)... | Moderate | Low |

| 2-(4-Bromophenoxy)-1-(3-(pyridin-4-yloxy)... | Moderate | Low |

常见问题

Q. What are the optimal synthetic routes for 2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrrolidine ring via cyclization reactions.

- Step 2: Introduction of the pyridin-4-yloxy group using nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.

- Step 3: Coupling the fluorophenoxy moiety via etherification or Ullmann-type reactions.

Key solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), with temperatures controlled between 60–100°C to optimize yield . Reaction progress is monitored using thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm proton and carbon environments, particularly verifying the pyridin-4-yloxy and fluorophenoxy substituents.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H] peak at m/z 383.15) .

- X-ray Crystallography: If crystalline, bond lengths and angles can be compared to computational models (e.g., DFT calculations) .

Q. What purification methods are effective for isolating this compound?

- Recrystallization: Use polar aprotic solvents like ethyl acetate or dichloromethane/hexane mixtures.

- Column Chromatography: Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate by polarity .

- HPLC: For high-purity requirements (>98%), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay conditions or impurities. Methodological recommendations:

- Dose-Response Studies: Perform IC/EC assays across multiple concentrations (e.g., 0.1–100 µM) to establish activity thresholds.

- Impurity Profiling: Use LC-MS to identify and quantify byproducts (e.g., de-fluorinated analogs) that may confound results .

- Comparative Studies: Cross-test the compound against structurally similar analogs (e.g., quinoline derivatives) to isolate functional group contributions .

Q. What computational strategies are suitable for predicting this compound’s mechanism of action?

- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the pyridinyl oxygen and active-site residues.

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .

- QSAR Modeling: Corrogate substituent effects (e.g., fluorophenoxy vs. methoxyphenoxy) with activity data from analogs .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening: Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination for pyrrolidine functionalization).

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., etherification) .

- DoE (Design of Experiments): Use factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。